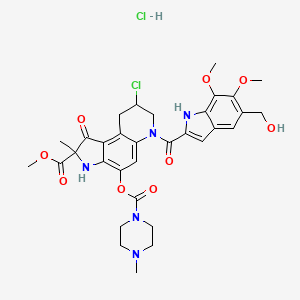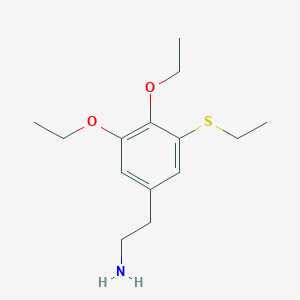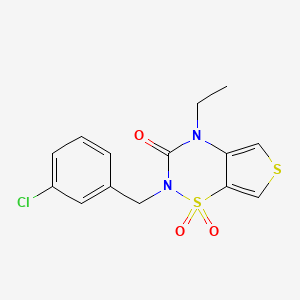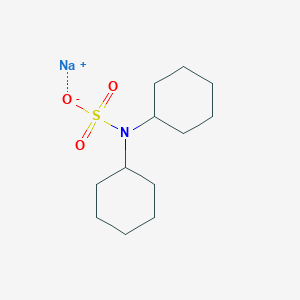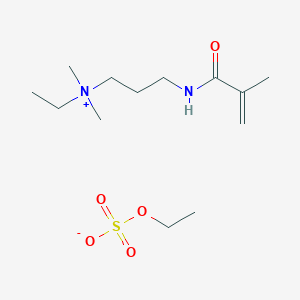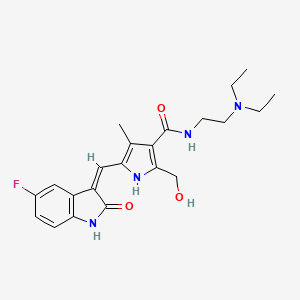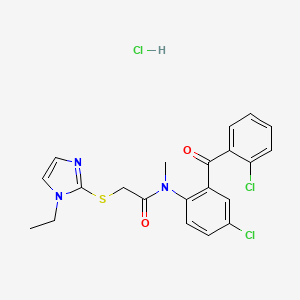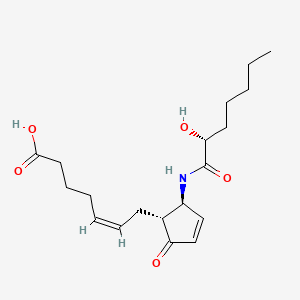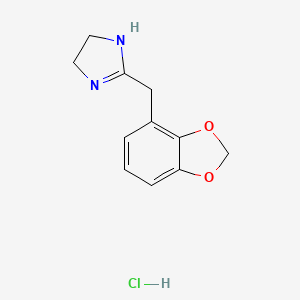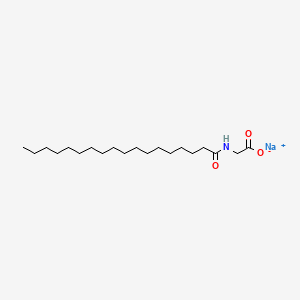
Sodium stearoyl glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium stearoyl glycinate is a compound that belongs to the class of surfactants. Surfactants are amphiphilic molecules, meaning they contain both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This unique structure allows them to reduce surface tension between different substances, making them useful in a variety of applications, particularly in the cosmetic and personal care industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearoyl glycinate can be synthesized through the esterification of stearic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves batch or continuous processes. Batch processes are suitable for smaller quantities and a wider range of products, while continuous processes are more efficient for large-scale production. Reactor design is crucial to ensure high-quality emulsifiers .
Chemical Reactions Analysis
Types of Reactions: Sodium stearoyl glycinate primarily undergoes saponification, esterification, and hydrolysis reactions. These reactions are essential for its function as a surfactant.
Common Reagents and Conditions:
Saponification: Involves the reaction of stearic acid with sodium hydroxide, resulting in the formation of sodium stearate and glycerol.
Esterification: Stearic acid reacts with glycine in the presence of a catalyst to form this compound.
Hydrolysis: this compound can be hydrolyzed back into stearic acid and glycine under acidic or basic conditions
Major Products: The primary products of these reactions include sodium stearate, glycerol, and this compound itself .
Scientific Research Applications
Sodium stearoyl glycinate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Commonly used in the cosmetic and personal care industries for its ability to improve the texture and stability of products such as creams, lotions, and shampoos
Mechanism of Action
The mechanism of action of sodium stearoyl glycinate is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of different phases in a formulation. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization .
Comparison with Similar Compounds
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, known for its mildness and use in personal care products.
Potassium cocoyl glycinate: Similar to sodium cocoyl glycinate but uses potassium instead of sodium, offering different solubility and foaming properties
Uniqueness: Sodium stearoyl glycinate stands out due to its specific combination of stearic acid and glycine, providing a balance of hydrophilic and hydrophobic properties that make it particularly effective in stabilizing emulsions and enhancing the texture of cosmetic products .
Properties
CAS No. |
41489-14-9 |
|---|---|
Molecular Formula |
C20H38NNaO3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
sodium;2-(octadecanoylamino)acetate |
InChI |
InChI=1S/C20H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24;/h2-18H2,1H3,(H,21,22)(H,23,24);/q;+1/p-1 |
InChI Key |
YVZQQYAFKGUHJV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


